molecular formula C18H17NO4 B12657654 1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone CAS No. 94313-82-3

1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone

Cat. No.: B12657654
CAS No.: 94313-82-3
M. Wt: 311.3 g/mol
InChI Key: GODGYFLEIWJTOK-UHFFFAOYSA-N
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Description

1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments. This particular compound is notable for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone typically involves the reaction of 1-amino-4-hydroxyanthraquinone with 2-ethoxyethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The amino and hydroxy groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinone derivatives

    Substitution: Various substituted anthraquinone derivatives

Scientific Research Applications

1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biological stain due to its vibrant color.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of 1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting cellular processes and leading to cell death. The compound’s hydroxy and amino groups allow it to form hydrogen bonds with biomolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    1-Amino-4-hydroxyanthraquinone: Lacks the ethoxyethyl group, resulting in different chemical properties and applications.

    1-[(2-Methoxyethyl)amino]-4-hydroxyanthraquinone: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group, leading to variations in reactivity and applications.

Uniqueness: 1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

94313-82-3

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

1-(2-ethoxyethylamino)-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C18H17NO4/c1-2-23-10-9-19-13-7-8-14(20)16-15(13)17(21)11-5-3-4-6-12(11)18(16)22/h3-8,19-20H,2,9-10H2,1H3

InChI Key

GODGYFLEIWJTOK-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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